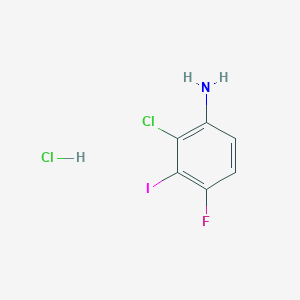
2-Chloro-4-fluoro-3-iodoaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoro-3-iodoaniline hydrochloride: is a chemical compound with the molecular formula C6H5Cl2FIN and a molecular weight of 307.92 g/mol . This compound is a derivative of aniline, where the aniline ring is substituted with chlorine, fluorine, and iodine atoms at the 2, 4, and 3 positions, respectively. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
作用机制
Target of Action
It belongs to the family of aniline-based compounds, which are often used in the synthesis of pharmaceuticals and dyes. They can interact with various biological targets depending on their specific substitutions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:
Halogenation: Aniline is first subjected to halogenation to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Iodination: The halogenated intermediate is then iodinated using iodine (I2) or an iodine-containing reagent like sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2).
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
2-Chloro-4-fluoro-3-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various organometallic reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitro, nitroso, or other oxidized derivatives.
Reduction: Formation of amine or other reduced derivatives.
科学研究应用
2-Chloro-4-fluoro-3-iodoaniline hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
2-Chloro-4-fluoro-3-iodoaniline hydrochloride can be compared with other halogenated aniline derivatives, such as:
- 2-Chloro-4-fluoroaniline
- 2-Chloro-3-iodoaniline
- 4-Fluoro-3-iodoaniline
Uniqueness
The presence of three different halogen atoms (chlorine, fluorine, and iodine) in this compound makes it unique compared to other similar compounds. This unique combination of halogens provides distinct reactivity and properties, making it valuable in various chemical syntheses and research applications.
属性
IUPAC Name |
2-chloro-4-fluoro-3-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN.ClH/c7-5-4(10)2-1-3(8)6(5)9;/h1-2H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIHXFGALAWREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)I)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














